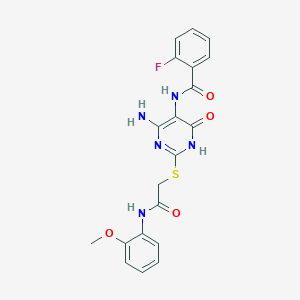

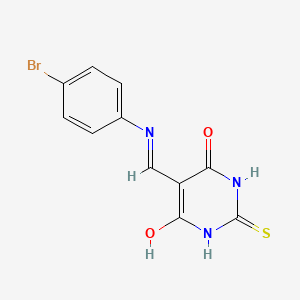

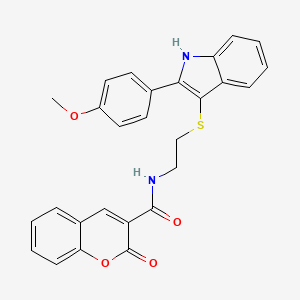

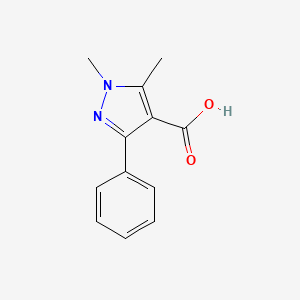

5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” has a molecular formula of C11H8BrN3O2S . It has an average mass of 326.169 Da and a mono-isotopic mass of 324.952057 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular formula, C11H8BrN3O2S . It has an average mass of 326.169 Da and a mono-isotopic mass of 324.952057 Da . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications

Synthetic Pathways and Derivative Development

Research on pyrimidine derivatives reveals their significance due to various pharmacological properties, including antiviral, antibacterial, antitumor, and anti-inflammatory effects. The synthesis of these compounds involves reactions with isothiocyanates under different conditions to yield N,N-disubstituted thioureas. Such compounds are synthesized in good yields, showcasing the electrophilic behavior of carbon atoms in isothiocyanates towards nucleophilic reactions, which could be leveraged for further functionalization and application in medicinal chemistry (Önal et al., 2009).

Antimicrobial Activity

The synthesis of 3-(Benzimidazol-2-yl-amino)-1-(4-bromophenyl)-2-thioxopyrimidin-4,6-dione analogues and their evaluation for antimicrobial activity demonstrate the potential of such compounds in addressing resistant microbial infections. These compounds, synthesized through a multi-step process involving reactions with 2-hydrazinobenzimidazole and subsequent cyclization, have been screened for their efficacy against a range of bacteria, highlighting the therapeutic potential of pyrimidine derivatives in antimicrobial research (Goudgaon & Basha, 2011).

Antiviral and Anticancer Properties

The exploration of pyrimidine derivatives extends to their antiviral and anticancer properties. For instance, compounds with substituted pyrimidines have shown marked inhibition of retrovirus replication in cell culture, presenting a promising avenue for the development of novel antiviral therapies. These studies underline the compound's utility in designing drugs targeting specific viral pathogens, including human immunodeficiency virus (HIV) (Hocková et al., 2003).

Green Chemistry Approaches

The development of green and efficient methodologies for synthesizing pyrimidine derivatives underscores the importance of environmental sustainability in chemical research. For instance, a water-mediated catalyst-free synthesis of 5-[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione derivatives represents a step towards eco-friendly chemical processes. This approach not only achieves high yields but also minimizes the environmental impact by avoiding organic solvents (Dhorajiya & Dholakiya, 2013).

properties

IUPAC Name |

5-[(4-bromophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O2S/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHKKEPGXDXVKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=CC2=C(NC(=S)NC2=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5R)-Bicyclo[3.2.0]heptane-6-one](/img/structure/B2454150.png)

![4-ethoxy-N-[4-[(4-ethoxyphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide](/img/structure/B2454157.png)

![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2,5-dichlorobenzamide](/img/structure/B2454158.png)

![2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2454160.png)

![5-methyl-N-(4-methylbenzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2454167.png)

![4-[(3,4-Dichlorophenyl)methyl]morpholine](/img/structure/B2454170.png)